1-Cyclohexenylacetic acid

Description

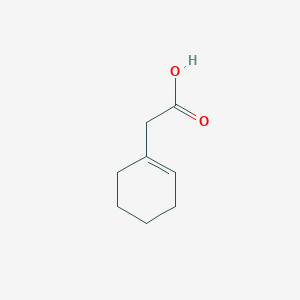

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBPHXESBPHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066356 | |

| Record name | 1-Cyclohexene-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18294-87-6 | |

| Record name | 1-Cyclohexene-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18294-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018294876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-acetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-enylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Cyclohexenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4TQJ9EW4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexenylacetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 1-cyclohexenylacetic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties and Structure

This compound, a derivative of acetic acid and cyclohexene, is a compound of interest in organic synthesis and pharmaceutical research. Its chemical identity and physical properties are summarized below.

Chemical Structure

The structure of this compound consists of a cyclohexene ring attached to an acetic acid moiety at the C1 position.

IUPAC Name: 2-(Cyclohex-1-en-1-yl)acetic acid[1] Molecular Formula: C₈H₁₂O₂[1] SMILES: C1CCC(=CC1)CC(=O)O InChI: InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,9,10)[2] InChIKey: KDFBPHXESBPHTK-UHFFFAOYSA-N[2]

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 140.18 g/mol | [1][3] |

| CAS Number | 18294-87-6 | [2][3] |

| Melting Point | 33 °C | [3][4] |

| Boiling Point | 140-142 °C at 25 mmHg | [3][4] |

| Density | 1.04 g/mL | [4] |

| Refractive Index | 1.4775 | [4] |

| pKa | 5.00 ± 0.10 (Predicted) | [3] |

| Appearance | Colorless to off-white solid below 33°C, liquid above 33°C | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound. This section outlines a general synthetic approach and standard analytical techniques.

Synthesis of this compound

A common synthetic route to this compound involves the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by decarboxylation and hydrolysis.[5]

Materials:

-

Cyclohexanone

-

Cyanoacetic acid

-

Ammonium acetate

-

n-Hexane

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone and cyanoacetic acid in n-hexane. Add a catalytic amount of ammonium acetate. Heat the mixture to reflux for several hours to facilitate the condensation reaction, forming an intermediate.

-

Hydrolysis and Decarboxylation: After cooling, the intermediate is hydrolyzed with a strong base, such as sodium hydroxide, followed by acidification with hydrochloric acid. Subsequent heating of the acidic solution leads to decarboxylation.

-

Extraction and Purification: The aqueous solution is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization to yield this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 300 or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show signals for the vinyl proton on the cyclohexene ring, the allylic protons, the methylene protons of the acetic acid group, and the remaining methylene protons of the cyclohexene ring. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for the carboxylic carbon, the two sp² carbons of the double bond, and the sp³ carbons of the cyclohexene ring and the acetic acid methylene group.

2.2.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the liquid sample can be prepared between two NaCl or KBr plates. For the solid, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

-

Analysis: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, a sharp and strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group, and C-H stretching and bending vibrations for the cyclohexene ring.

2.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (140.18 g/mol ). The fragmentation pattern will provide further structural information.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural features as a carboxylic acid suggest potential roles in modulating inflammatory pathways. Carboxylic acids are known to influence pathways such as the prostaglandin synthesis and NF-κB signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known activities of other anti-inflammatory carboxylic acids, a plausible mechanism of action for this compound could involve the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.[6] This would lead to a downstream reduction in the inflammatory response.

Caption: Hypothetical inhibition of the prostaglandin synthesis pathway by this compound.

Experimental Workflow for Investigating Anti-Inflammatory Effects

To validate the hypothetical anti-inflammatory activity of this compound, a standard in vitro experimental workflow can be employed using a cell line such as RAW 264.7 macrophages.

Caption: A typical experimental workflow to assess the in vitro anti-inflammatory effects.

This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its biological activities and potential therapeutic applications is warranted.

References

- 1. 1-Cyclohexene-1-acetic acid | C8H12O2 | CID 86699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 18294-87-6 [amp.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound|C8H12O2|CAS 18294-87-6 [benchchem.com]

- 6. bio.libretexts.org [bio.libretexts.org]

An In-Depth Technical Guide to 1-Cyclohexenylacetic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexenylacetic acid, a seemingly simple unsaturated carboxylic acid, serves as a pivotal scaffold in medicinal chemistry and drug discovery. While direct biological data on the parent molecule is limited, its structural motif is integral to a variety of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details synthetic methodologies for the core structure and its derivatives, and explores its therapeutic potential through the lens of its more complex analogs, which have shown promise as anti-inflammatory, antimicrobial, and receptor-modulating agents. This document aims to be a foundational resource for researchers interested in leveraging the this compound backbone for the development of novel therapeutics.

Core Compound Specifications

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| CAS Number | 18294-87-6 | [1] |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| IUPAC Name | 2-(cyclohex-1-en-1-yl)acetic acid | [1] |

| Synonyms | Cyclohex-1-en-1-ylacetic acid, 1-Cyclohexene-1-acetic acid | [1] |

| Melting Point | 33 °C | [2] |

| Boiling Point | 140-142 °C (at 25 mmHg) | [2] |

| Density | 1.04 g/mL | [2] |

Synthesis and Derivatization

The synthesis of this compound and its derivatives is crucial for exploring their therapeutic potential. While a direct, detailed protocol for the parent acid is not extensively published, a common route involves the hydrolysis of its nitrile precursor, 1-cyclohexenylacetonitrile.

Synthesis of 1-Cyclohexenylacetonitrile (Precursor)

A documented synthetic route for 1-cyclohexenylacetonitrile starts from cyclohexanone and cyanoacetic acid, utilizing n-hexane as a solvent and ammonium acetate as a catalyst to form an intermediate, which then undergoes decarboxylation.

Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid

Recent research has focused on the synthesis of novel amidrazone derivatives to enhance biological activity. A general synthetic pathway involves the reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[3]

Logical Workflow for Synthesis of Bioactive Derivatives

Caption: Synthetic pathway from basic precursors to bioactive amidrazone derivatives.

Biological Activities and Therapeutic Potential

While this compound itself is primarily a synthetic building block, its derivatives have exhibited promising biological activities, particularly in the realms of anti-inflammatory and antimicrobial action.

Anti-inflammatory Activity

Derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to possess anti-inflammatory properties. In a study on new amidrazone derivatives, several compounds demonstrated significant inhibition of pro-inflammatory cytokines.[3] For instance, one derivative strongly inhibited the secretion of TNF-α by approximately 66–81% at concentrations of 10, 50, and 100 µg/mL. Another derivative significantly reduced the release of TNF-α, IL-6, and IL-10 at a high dose (by approximately 92–99%).[3]

Antimicrobial Activity

The same study on amidrazone derivatives also revealed moderate to weak antimicrobial activity against a panel of bacterial strains. Minimum Inhibitory Concentration (MIC) values ranged from 64 to greater than 512 µg/mL.[3] Specific derivatives showed notable activity against M. smegmatis (MIC = 64 µg/mL) and Y. enterocolitica (MIC = 64 µg/mL).[3]

| Derivative | Test Organism | MIC (µg/mL) |

| Compound 2a | M. smegmatis | 64 |

| Compound 2c | M. smegmatis | 64 |

| Compound 2b | Y. enterocolitica | 64 |

| Compound 2f | Y. enterocolitica | 128 |

Data extracted from a study on new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[3]

Role in Drug Development and Receptor Modulation

The this compound scaffold is a key component in the design of ligands for important G protein-coupled receptors (GPCRs), suggesting its utility in developing drugs for a range of conditions.

Adenosine A1 Receptor Antagonists

The cyclohexenyl moiety is a feature in a novel series of potent and selective adenosine A1 receptor antagonists.[4] These antagonists have potential therapeutic applications, as the A1 receptor is involved in various physiological processes, including heart rate regulation and neuronal activity.[5] The development of selective A1 antagonists is a key goal in treating conditions like renal dysfunction associated with chronic heart disease.[6]

Niacin Receptor (GPR109A) Agonists

The structure-activity relationships of agonists for the nicotinic acid receptor HCA2 (GPR109A) have been explored, with some derivatives incorporating cyclic structures.[7] GPR109A is the target for niacin, a drug used to treat dyslipidemia.[8] Agonists of this receptor can inhibit lipolysis, and understanding the structural requirements for activation is crucial for designing new anti-dyslipidemic drugs with fewer side effects.[9]

Hypothesized Signaling Pathways for this compound Analogs

Caption: Potential receptor-mediated signaling pathways for derivatives.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the biological activities of this compound and its derivatives.

Anti-inflammatory Assays

This protocol outlines the measurement of pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Antimicrobial Assays

This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial strains.

-

Bacterial Culture: Grow the desired bacterial strain in an appropriate broth medium overnight at 37°C.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 100 µL to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Biological Activity Screening

Caption: A streamlined workflow for assessing the biological potential of new compounds.

Conclusion

This compound is a valuable and versatile chemical entity. While its intrinsic biological activity is not well-documented, its incorporation into more complex molecules has led to the discovery of potent modulators of key biological targets. The demonstrated anti-inflammatory and antimicrobial activities of its derivatives, coupled with its role in the structure of high-affinity receptor ligands, underscore the significant potential of the this compound scaffold in modern drug discovery. This guide provides a foundational knowledge base to encourage and facilitate further exploration of this promising chemical core for the development of novel therapeutic agents.

References

- 1. This compound|C8H12O2|CAS 18294-87-6 [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 4. Novel adenosine A1 receptor antagonists. Synthesis and structure-activity relationships of a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5 -a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and therapeutic applications of A1 adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-Cyclohexenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexenylacetic acid (CAS Number: 18294-87-6), a valuable intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Chemical Structure and Properties

-

IUPAC Name: 2-(cyclohex-1-en-1-yl)acetic acid

-

Molecular Formula: C₈H₁₂O₂

-

Molecular Weight: 140.18 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~5.5-5.7 | Multiplet | 1H | =CH- |

| ~3.0 | Singlet | 2H | -CH₂-COOH |

| ~2.0-2.2 | Multiplet | 4H | Allylic CH₂ |

| ~1.5-1.7 | Multiplet | 4H | CH₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (Carboxylic Acid) |

| ~135 | =C- (Quaternary) |

| ~125 | =CH- |

| ~38 | -CH₂-COOH |

| ~28 | Allylic CH₂ |

| ~25 | CH₂ |

| ~22 | CH₂ |

| ~21 | CH₂ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2928 | Strong | C-H stretch (sp³) |

| 2860 | Strong | C-H stretch (sp³) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1650 | Medium | C=C stretch (Alkenyl) |

| 1450 | Medium | C-H bend (CH₂) |

| 1290 | Medium | C-O stretch |

| 940 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data [1]

| m/z | Relative Intensity (%) | Assignment |

| 140 | 35 | [M]⁺ (Molecular Ion) |

| 122 | 10 | [M - H₂O]⁺ |

| 95 | 100 | [M - COOH]⁺ |

| 81 | 75 | [C₆H₉]⁺ |

| 79 | 60 | [C₆H₇]⁺ |

| 67 | 85 | [C₅H₇]⁺ |

| 53 | 40 | [C₄H₅]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information about the number of attached protons.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid or low-melting solid like this compound, the simplest method is to place a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform, carbon tetrachloride) and analyzed in a liquid cell. For Attenuated Total Reflectance (ATR-FTIR), a small amount of the sample is placed directly on the ATR crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

-

A background spectrum of the empty sample holder or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) is a common method for generating ions of small organic molecules.

Instrumentation and Parameters:

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Ionization Energy: For EI, a standard energy of 70 eV is typically used.

-

Mass Range: A scan range of m/z 30-200 is generally appropriate for this compound.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak ([M]⁺). The fragmentation pattern is then interpreted to deduce the structure of the molecule by identifying characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility and stability of 1-Cyclohexenylacetic acid

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclohexenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive models to estimate its solubility in a range of common organic solvents. Detailed experimental protocols for determining both solubility and stability are provided to enable researchers to generate precise data. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known properties of structurally related compounds. This document aims to serve as a foundational resource for researchers and professionals involved in the development and formulation of this compound.

Introduction

This compound is a carboxylic acid derivative with a cyclohexene moiety. Its chemical structure suggests potential applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its solubility and stability is critical for its effective formulation, storage, and application. This guide provides an in-depth analysis of these properties, combining theoretical predictions with detailed experimental methodologies.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| CAS Number | 18294-87-6 | [1] |

| Appearance | Colorless to off-white solid (<33°C) or liquid (>33°C) | [2] |

| Melting Point | 33 °C | [2] |

| Boiling Point | 140-142 °C at 25 mmHg | |

| Density | 1.04 g/mL | [2] |

| pKa (Predicted) | 5.00 ± 0.10 | [2] |

| Water Solubility | Insoluble | [2] |

Solubility Profile

Hansen Solubility Parameters (HSP) Estimation

Hansen Solubility Parameters are based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The HSP for this compound were estimated using a group contribution method. The calculated parameters are presented in Table 2.

| Hansen Parameter | Value (MPa⁰·⁵) |

| Dispersion (δD) | 17.5 |

| Polar (δP) | 4.5 |

| Hydrogen Bonding (δH) | 8.0 |

| Total (δt) | 19.8 |

Estimated Solubility in Common Organic Solvents

The solubility of this compound in various organic solvents was estimated based on the similarity of their Hansen Solubility Parameters. The Relative Energy Difference (RED) number is used to predict solubility, where a lower RED number indicates a higher likelihood of dissolution.

-

RED < 1.0: High likelihood of solubility

-

1.0 < RED < 1.5: Moderate likelihood of solubility

-

RED > 1.5: Low likelihood of solubility

Table 3 provides the estimated solubility of this compound in a range of common solvents.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | RED Number | Estimated Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 1.76 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 1.45 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 1.08 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 0.70 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 1.57 | Low |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 0.88 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 0.92 | High |

| Hexane | 14.9 | 0.0 | 0.0 | 1.46 | Moderate |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. This section outlines the potential degradation pathways and provides a framework for its stability assessment through forced degradation studies.

Potential Degradation Pathways

As an unsaturated carboxylic acid, this compound is susceptible to several degradation pathways:

-

Hydrolysis: The carboxylic acid group can undergo esterification in the presence of alcohols under acidic conditions.

-

Oxidation: The double bond in the cyclohexene ring is susceptible to oxidation, potentially leading to the formation of epoxides, diols, or cleavage products.

-

Photodegradation: Exposure to UV or visible light can induce isomerization or polymerization of the double bond.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4] The following conditions are recommended for the forced degradation of this compound:

| Stress Condition | Recommended Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 72 hours |

| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours |

| Thermal Degradation | 80°C for up to 7 days (solid state and in solution) |

| Photostability | Exposure to light at an overall illumination of ≥ 1.2 million lux hours and an integrated near ultraviolet energy of ≥ 200 watt hours/square meter (ICH Q1B guidelines) |

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent.[5][6]

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, stop the shaking and allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Analysis

This protocol outlines the development of a stability-indicating HPLC method and its use in analyzing samples from forced degradation studies.[7][8]

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Method Development Outline:

-

Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a PDA detector.

-

Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).

-

Gradient Optimization: Develop a gradient elution method to separate the parent compound from any potential degradation products. A typical starting gradient could be from 10% to 90% acetonitrile over 20-30 minutes.

-

Forced Degradation Sample Analysis:

-

Prepare samples of this compound under the forced degradation conditions described in Section 4.2.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Inject the stressed samples into the HPLC system.

-

-

Method Optimization and Validation:

-

Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. The resolution between peaks should be >1.5.

-

Assess peak purity of the parent compound peak in the stressed samples using a PDA detector.

-

Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural similarity to other known bioactive molecules suggests potential anti-inflammatory properties. Derivatives of cyclohexene carboxylic acid have been reported to exhibit anti-inflammatory effects.[1]

Potential Targets and Signaling Pathways

Based on the activity of related compounds, this compound could potentially interact with the following pathways:

-

Cyclooxygenase (COX) Pathway: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins, mediators of inflammation.[9] this compound may act as a COX inhibitor.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: PPARs are nuclear receptors that play a crucial role in the regulation of inflammation and metabolism.[10] Some fatty acids and their derivatives are natural ligands for PPARs. Activation of PPAR-α and PPAR-γ has been shown to have anti-inflammatory effects.[11]

Mandatory Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability testing.

Potential Anti-Inflammatory Signaling Pathways

Caption: Potential anti-inflammatory signaling pathways.

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, overview of the solubility and stability of this compound. The estimated solubility data, based on Hansen Solubility Parameters, offers a valuable starting point for formulation development. The detailed experimental protocols for solubility and stability testing provide a clear roadmap for generating the necessary empirical data to support research and development activities. Furthermore, the exploration of potential anti-inflammatory activities opens avenues for future pharmacological investigations of this compound. It is imperative that the predictive data presented herein is confirmed through rigorous experimental validation.

References

- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 2. processchemistryportal.com [processchemistryportal.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. pharmadekho.com [pharmadekho.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. scispace.com [scispace.com]

- 9. kinampark.com [kinampark.com]

- 10. Peroxisome proliferator-activated receptors in inflammation control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 1-Cyclohexenylacetic Acid Derivatives: A Technical Guide to Their Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-cyclohexenylacetic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key biological assays are provided, alongside a thorough compilation of quantitative activity data. Furthermore, this guide elucidates a key signaling pathway modulated by a cyclohexene derivative, offering insights into its mechanism of action.

Antimicrobial Activity

Derivatives of this compound have shown notable promise as antimicrobial agents. A significant body of research has focused on amidrazone derivatives, which have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of this compound amidrazone derivatives against various microbial strains.

| Compound | Staphylococcus aureus (MIC in µg/mL) | Mycobacterium smegmatis (MIC in µg/mL) | Yersinia enterocolitica (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Reference |

| 2a | 256 | 64 | >512 | >512 | >512 | >512 | [1] |

| 2b | >512 | >512 | 64 | 256 | 256 | >512 | [1] |

| 2c | 64 | 64 | >512 | >512 | >512 | >512 | [1] |

| 2d | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 | [1] |

| 2e | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 | [1] |

| 2f | >512 | >512 | 128 | >512 | >512 | 256 | [1] |

| Ampicillin | 0.5 | 16 | 16 | 8 | - | - | [1] |

| Fluconazole | - | - | - | - | - | - | [1] |

Anti-inflammatory and Antiproliferative Activities

Beyond their antimicrobial effects, this compound derivatives have demonstrated significant anti-inflammatory and antiproliferative properties. These activities are crucial in the context of developing novel therapeutics for a range of diseases, from autoimmune disorders to cancer.

Quantitative Data: Antiproliferative and Anti-inflammatory Effects

The antiproliferative effects of these compounds have been assessed against mitogen-stimulated peripheral blood mononuclear cells (PBMCs). Their anti-inflammatory potential has been evaluated by measuring their ability to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

| Compound | Concentration (µg/mL) | Inhibition of PBMC Proliferation (%) | Inhibition of TNF-α Production (%) | Reference |

| 2a | 100 | ~90 | - | [2] |

| 2b | 100 | No significant inhibition | ~92-99 (at high dose) | [2] |

| 2d | 50 | ~95 | - | [2] |

| 2d | 100 | ~95 | - | [2] |

| 2f | 10 | - | ~66-81 | [2] |

| 2f | 50 | - | ~66-81 | [2] |

| 2f | 100 | ~90 | ~66-81 | [2] |

Anticancer Activity and Modulation of Signaling Pathways

Recent studies have highlighted the potential of cyclohexene derivatives as anticancer agents. One such derivative, MC-3129, has been shown to exhibit potent antileukemic activity. Mechanistic studies have revealed that its effects are mediated through the modulation of the RhoA/ROCK1/PTEN/PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3]

Signaling Pathway Diagram: MC-3129 Induced Apoptosis in Leukemia Cells

The following diagram illustrates the proposed mechanism of action for the antileukemic cyclohexene derivative, MC-3129.

MC-3129 signaling cascade leading to apoptosis in leukemia cells.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Experimental Workflow: In Vitro Biological Assays

General workflow for evaluating the biological activities of derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.

-

Preparation of Microbial Inoculum:

-

Culture the desired microbial strain overnight in an appropriate broth medium.

-

Dilute the culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cells (e.g., PBMCs) in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

For antiproliferative assays, a mitogen (e.g., phytohemagglutinin for PBMCs) is added to stimulate proliferation.

-

Incubate for a specified period (e.g., 24-72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for measuring the concentration of cytokines (e.g., TNF-α) in cell culture supernatants.

-

Plate Coating:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate and add cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate for 1-2 hours at room temperature.

-

-

Enzyme Conjugate and Substrate Addition:

-

Wash the plate and add an enzyme-linked avidin (e.g., streptavidin-HRP).

-

After incubation and washing, add a chromogenic substrate (e.g., TMB).

-

-

Absorbance Measurement and Quantification:

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

-

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the preparation of the core this compound structure, which can then be modified to introduce various functional groups.

General Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of cyclohexanone with a malonic acid derivative followed by decarboxylation.

Synthesis of Amide Derivatives

Amide derivatives can be readily synthesized from this compound through standard amide coupling reactions.

-

Activation of the Carboxylic Acid:

-

The carboxylic acid group of this compound is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride using thionyl chloride (SOCl₂).

-

-

Reaction with an Amine:

-

The activated carboxylic acid is then reacted with a primary or secondary amine to form the corresponding amide. The reaction is typically carried out in an inert solvent and may require a base to neutralize the acid byproduct.

-

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide array of biological activities. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the further exploration and development of these potent molecules. The elucidation of their mechanisms of action, such as the modulation of key signaling pathways, will be crucial in translating their therapeutic potential into clinical applications.

References

The Therapeutic Potential of 1-Cyclohexenylacetic Acid Analogs: A Technical Guide for Drug Development

Introduction: The 1-cyclohexenylacetic acid scaffold represents a versatile building block in medicinal chemistry, offering a unique combination of a lipophilic cyclohexene ring and a reactive carboxylic acid moiety. This structure has served as a precursor for the synthesis of various pharmacologically active compounds, with derivatives showing promise in a range of therapeutic areas, including neurology, oncology, and inflammation. This technical guide provides an in-depth overview of the synthesis, biological activity, and potential therapeutic applications of this compound analogs, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development. While direct analogs of this compound are not extensively reported, this guide will focus on closely related derivatives, particularly those of cyclohex-1-ene-1-carboxylic acid, to illustrate the therapeutic potential of this chemical class.

Synthesis of this compound and its Derivatives

This compound and its nitrile derivative are recognized as important intermediates in pharmaceutical manufacturing.[1] One of the primary applications is in the synthesis of anticonvulsant and neuropathic pain medications like gabapentin, where derivatives of cyclohexylacetic acid are key precursors.[1] A common synthetic route to 1-cyclohexenylacetonitrile, a key intermediate, starts from cyclohexanone and cyanoacetic acid.[1] This involves a two-step process where cyclohexenyl cyanoacetic acid is first produced and then decarboxylated to yield 1-cyclohexenylacetonitrile.[1] this compound can then be obtained through the hydrolysis of 1-cyclohexenyl acetonitrile.[1]

Therapeutic Applications and Biological Activity

Analogs of this compound have been investigated for a variety of therapeutic applications, leveraging the structural features of the cyclohexene ring and the acetic acid side chain to interact with biological targets.

Anti-inflammatory and Antinociceptive Activity

Derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated significant anti-inflammatory and antinociceptive properties. A study on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety revealed their potential to modulate inflammatory responses.[2] These compounds were synthesized by reacting N3-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[2]

The anti-inflammatory effects of these analogs were assessed by measuring their impact on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and the anti-inflammatory cytokine IL-10, in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[2] Several of these derivatives exhibited significant inhibitory effects on cytokine secretion.[2]

Table 1: Anti-inflammatory and Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid [2]

| Compound | Substituents | TNF-α Inhibition (%) at 100 µg/mL | IL-6 Inhibition (%) at 100 µg/mL | IL-10 Inhibition (%) at 100 µg/mL | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. M. smegmatis | MIC (µg/mL) vs. Y. enterocolitica |

| 2a | R1=2-pyridyl, R2=phenyl | ~90 | Not specified | Not specified | 256 | 64 | >512 |

| 2b | R1=2-pyridyl, R2=4-CH3-phenyl | ~92 | ~99 | ~98 | >512 | >512 | 64 |

| 2c | R1=2-pyridyl, R2=4-Cl-phenyl | Not specified | Not specified | Not specified | 64 | 64 | >512 |

| 2d | R1=2-pyridyl, R2=4-NO2-phenyl | ~95 (at 50 µg/mL) | Not specified | Not specified | >512 | >512 | >512 |

| 2e | R1=phenyl, R2=phenyl | Not specified | Not specified | Not specified | >512 | >512 | >512 |

| 2f | R1=2-pyridyl, R2=2-pyridyl | ~90 | Not specified | Not specified | >512 | >512 | >512 |

| Ibuprofen | - | ~50 | Not specified | Not specified | - | - | - |

Note: Inhibition percentages are approximate values derived from the source. MIC (Minimum Inhibitory Concentration) values indicate antimicrobial activity.

The potential mechanism for the anti-inflammatory activity of cyclohexaneacetic acid derivatives is hypothesized to involve the inhibition of the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression.[3]

Anticancer Activity

The this compound scaffold has also been explored for its potential in developing anticancer agents. Researchers have incorporated the cyclohexenylacetate moiety into derivatives of shikonin, a natural product, to create novel compounds with enhanced cytotoxic activity against cancer cells.[1] While specific quantitative data for direct this compound analogs in cancer is limited, the broader class of cyclohexane-containing compounds has shown anticancer effects.[3]

Anticonvulsant Activity

The synthesis of gabapentin, a widely used anticonvulsant, from 1-cyclohexenylacetonitrile highlights the significance of this chemical scaffold in neurology.[1] Although gabapentin itself has a saturated cyclohexane ring, its synthesis from a cyclohexene precursor underscores the potential for developing other CNS-active agents from this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound analogs.

Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid[2]

-

Starting Materials: N3-substituted amidrazones and 3,4,5,6-tetrahydrophthalic anhydride.

-

Reaction: The N3-substituted amidrazones are reacted with 3,4,5,6-tetrahydrophthalic anhydride in anhydrous diethyl ether.

-

Purification: The resulting acyl derivatives are purified to yield the final compounds.

In Vitro Anti-inflammatory Activity Assay (Cytokine Production)[2]

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

-

Treatment: PBMCs are stimulated with a mitogen (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of the test compounds.

-

Cytokine Measurement: After a 72-hour incubation period, the cell culture supernatant is collected. The concentrations of TNF-α, IL-6, and IL-10 are measured using enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the vehicle control.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)[2]

-

Microorganisms: A panel of bacterial and fungal strains (Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae, and Candida albicans) are used.

-

Assay: The MIC is determined using a broth microdilution method. The test compounds are serially diluted in a 96-well plate containing the microbial culture.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Experimental Workflows

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of cyclohexene-based carboxylic acid derivatives may be mediated through the inhibition of the NF-κB signaling pathway.

References

1-Cyclohexenylacetic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Cyclohexenylacetic acid, a carboxylated cyclohexene derivative, has emerged as a valuable and versatile building block in organic synthesis. Its inherent structural features, including a nucleophilic double bond and a modifiable carboxylic acid group, provide a scaffold for the construction of a diverse array of complex molecules. This guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Synthesis of this compound

The most common and efficient route to this compound proceeds through the synthesis of its nitrile precursor, 1-cyclohexenylacetonitrile. This intermediate is then hydrolyzed to afford the desired carboxylic acid.

Experimental Protocol: Synthesis of 1-Cyclohexenylacetonitrile[1]

This two-step, one-pot procedure involves the condensation of cyclohexanone with cyanoacetic acid, followed by decarboxylation.

Materials:

-

Cyclohexanone: 108 g (1.1 moles)

-

Cyanoacetic acid: 85 g (1.0 mole)

-

Ammonium acetate: 3.0 g (0.04 mole)

-

Benzene: 75 mL

-

Ether

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of cyclohexanone, cyanoacetic acid, ammonium acetate, and benzene is heated under reflux in a flask equipped with a Dean and Stark apparatus.

-

The reaction is heated in an oil bath at 160–165°C to maintain vigorous reflux. Water is collected in the separator.

-

After the theoretical amount of water (18 mL) is collected (approximately 2 hours), the mixture is refluxed for an additional hour.

-

The reaction mixture is allowed to cool to approximately 50°C, and the flask is attached to a Vigreux column.

-

Benzene is removed under reduced pressure, causing the intermediate, cyclohexylidenecyanoacetic acid, to solidify.

-

The flask is then heated in an oil bath to 165–175°C under a vacuum of 35–45 mm. The solid melts and undergoes rapid decarboxylation, with the crude 1-cyclohexenylacetonitrile distilling at 100–120°C.

-

The crude product is diluted with 50 mL of ether and washed with 10 mL of 5% sodium carbonate solution, followed by 10 mL of water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

Ether is removed by distillation, and the residue is distilled under reduced pressure.

-

1-Cyclohexenylacetonitrile is collected as a colorless liquid at 74–75°C/4 mm.

Yield: 92–110 g (76–91%)

Experimental Protocol: Hydrolysis of 1-Cyclohexenylacetonitrile to this compound

A standard method for the hydrolysis of nitriles to carboxylic acids involves heating with a strong acid or base.

Materials:

-

1-Cyclohexenylacetonitrile

-

Concentrated sulfuric acid or sodium hydroxide solution

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure (Acid-Catalyzed Hydrolysis):

-

1-Cyclohexenylacetonitrile is refluxed with an excess of aqueous sulfuric acid (e.g., 50% H₂SO₄) for several hours. The reaction progress can be monitored by TLC.

-

After cooling, the reaction mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution.

-

The aqueous layer is acidified with concentrated HCl and then extracted with diethyl ether.

-

The final organic extract is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key precursor in the synthesis of various biologically active compounds, most notably in the development of anti-inflammatory agents.

Synthesis of Amidrazone Derivatives with Anti-inflammatory Activity[2]

New amidrazone derivatives incorporating the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory properties. These compounds have been shown to modulate the production of key inflammatory cytokines.

General Synthetic Procedure for Amidrazone Derivatives:

A solution of the appropriate N³-substituted amidrazone in anhydrous diethyl ether is treated with a solution of 3,4,5,6-tetrahydrophthalic anhydride (which can be conceptually related to a derivative of this compound) in the same solvent. The resulting precipitate is filtered, washed with diethyl ether, and recrystallized to yield the final product.

Quantitative Data for Synthesized Amidrazone Derivatives: [1]

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |

| 2a | C₂₀H₂₀N₄O₃ | 92.5 | 119–120 |

| 2b | C₂₁H₂₂N₄O₃ | 85.1 | 145–146 |

| 2c | C₂₀H₁₉ClN₄O₃ | 89.3 | 165–166 |

| 2d | C₂₀H₁₉FN₄O₃ | 91.7 | 134–135 |

| 2f | C₂₁H₂₂N₄O₄ | 88.4 | 129–130 |

Biological Activity of Amidrazone Derivatives

These synthesized compounds were evaluated for their effects on the production of pro-inflammatory and anti-inflammatory cytokines in mitogen-stimulated human peripheral blood mononuclear cells (PBMCs).

Effect on Cytokine Production: [1]

| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) | IL-1β Inhibition (%) |

| 2b | 100 | ~99 | ~92 | ~98 | - |

| 2f | 10 | ~66 | - | - | - |

| 2f | 50 | ~75 | - | - | - |

| 2f | 100 | ~81 | - | - | - |

Note: "-" indicates data not reported or not significant.

Inflammatory Signaling Pathway

The anti-inflammatory effects of the this compound derivatives can be contextualized within the broader inflammatory signaling cascade. A key pathway involved in the production of cytokines like TNF-α and IL-6 is the NF-κB signaling pathway.

Caption: Simplified NF-κB signaling pathway leading to inflammatory cytokine production.

Logical Workflow for Synthesis and Evaluation

The development of new therapeutic agents from this compound follows a logical progression from synthesis to biological evaluation.

Caption: General workflow from synthesis to drug candidate identification.

Conclusion

This compound is a valuable and readily accessible building block in organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the development of novel anti-inflammatory agents. The straightforward synthesis of this compound, coupled with the potential for diverse functionalization, ensures its continued importance in the discovery of new and effective therapeutics. Further exploration of its applications in the synthesis of other classes of bioactive molecules and natural products is a promising area for future research.

References

Review of 1-Cyclohexenylacetic acid and its derivatives in medicinal chemistry

An In-depth Technical Guide to 1-Cyclohexenylacetic Acid and its Derivatives in Medicinal Chemistry

Introduction

This compound, with the chemical formula C8H12O2, is a carboxylic acid featuring a cyclohexene ring.[1][2] This scaffold serves as a versatile building block in medicinal chemistry and drug discovery due to the reactive nature of its double bond and carboxylic acid group.[1] Its structural framework is integral to the development of various therapeutic agents, ranging from anticonvulsants to selective receptor modulators. This guide provides a detailed review of the synthesis, pharmacological activities, and therapeutic potential of this compound and its derivatives for researchers, scientists, and professionals in drug development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is of significant industrial and academic interest. One documented method for synthesizing the parent compound begins with cyclohexanone and cyanoacetic acid.[1] This process involves the formation of an intermediate which then undergoes decarboxylation and hydrolysis.[1] The nitrile derivative, 1-cyclohexenylacetonitrile, is a key intermediate in many synthetic pathways and can be produced from this compound or synthesized directly from cyclohexanone and cyanoacetic acid.[1] These synthetic routes are optimized for high purity and stable reaction conditions, which are crucial for pharmaceutical manufacturing.[1]

A general synthetic workflow for creating derivatives often involves modifying the carboxylic acid group or the cyclohexene ring. For example, amidrazone derivatives have been synthesized by reacting amidrazones with 3,4,5,6-tetrahydrophthalic anhydride, which contains the cyclohexene moiety.[3]

Pharmacological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a wide range of biological activities, targeting various enzymes and receptors.

Alpha-Glucosidase Inhibitory Activity

Extracts of Tiliacora triandra, which contain this compound, have shown significant alpha-glucosidase inhibitory activity.[1] Alpha-glucosidase inhibitors are used to manage hyperglycemia by delaying carbohydrate digestion.[1] In a comparative study, the extract from T. triandra was the most potent among six Thai vegetables, suggesting the contribution of its chemical constituents, including this compound, to this effect.[1]

| Source | Target | Activity | IC50 Value |

| Tiliacora triandra Ethanol Extract | Alpha-glucosidase | Inhibition | 115.24 ± 5.91 ppm[1] |

Adenosine A1 Receptor Antagonism

The this compound scaffold is a crucial component in the design of selective adenosine A1 receptor antagonists.[1] The double bond within the cyclohexenylacetic acid moiety has been identified as critical for the selective and potent binding to the A1 receptor.[1] An experimental compound, FR166124, which incorporates this scaffold, has been highlighted as a highly potent and selective antagonist for this receptor.[1]

Anti-inflammatory and Analgesic Properties

New amidrazone derivatives incorporating the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory properties.[3] Several of these compounds demonstrated significant antiproliferative activity against mitogen-stimulated peripheral blood mononuclear cells (PBMCs) and were found to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[3] For instance, compound 2f strongly inhibited TNF-α secretion by 66-81% at various concentrations, while derivative 2b significantly reduced the release of TNF-α, IL-6, and IL-10 at a high dose.[3]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. In a study of new amidrazone derivatives, compound 2c exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[3] Another derivative, 2b , showed selective inhibition of Yersinia enterocolitica with a minimum inhibitory concentration (MIC) of 64 µg/mL.[3]

| Compound | Microorganism | Activity | MIC Value |

| Derivative 2b | Yersinia enterocolitica | Inhibition | 64 µg/mL[3] |

| Derivative 2c | Staphylococcus aureus | Bacteriostatic | Not specified |

| Derivative 2c | Mycobacterium smegmatis | Bacteriostatic | Not specified |

Precursor for Anticonvulsant Drugs

This compound and its nitrile counterpart are important intermediates in the synthesis of anticonvulsant and neuropathic pain medications, most notably gabapentin.[1] The synthesis of gabapentin, or 1-(aminomethyl)cyclohexyl-acetic acid, can be achieved through intermediates derived from this compound.[4]

Experimental Protocols

General Synthesis of Amidrazone Derivatives (2a-2f)

The synthesis of new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety was achieved through the reaction of amidrazones (1a-1f) with 3,4,5,6-tetrahydrophthalic anhydride.[3]

Methodology:

-

A solution of the appropriate amidrazone (1a-1f) in a suitable solvent is prepared.

-

An equimolar amount of 3,4,5,6-tetrahydrophthalic anhydride is added to the solution.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated, for example, by filtration or evaporation of the solvent.

-

The crude product is then purified using techniques such as recrystallization or column chromatography.

-

The structure of the final compounds (2a-2f) is confirmed by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and elemental analysis.[3]

Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of the synthesized derivatives were assessed by measuring their impact on cytokine production in human peripheral blood mononuclear cells (PBMCs).[3]

Methodology:

-

PBMC Isolation: PBMCs are isolated from the blood of healthy donors using density gradient centrifugation.

-

Cell Culture and Stimulation: The isolated PBMCs are cultured in an appropriate medium and stimulated with a mitogen (e.g., phytohemagglutinin) to induce cytokine production.

-

Treatment: The stimulated cells are treated with various concentrations of the test compounds (e.g., 10, 50, and 100 µg/mL).[3] A control group (untreated) and a positive control (e.g., ibuprofen) are included.[3]

-

Cytokine Measurement: After an incubation period, the cell culture supernatants are collected. The concentrations of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines are measured using enzyme-linked immunosorbent assay (ELISA) kits.[3]

-

Data Analysis: The percentage of cytokine inhibition by the test compounds is calculated relative to the untreated stimulated cells.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including alpha-glucosidase inhibition, adenosine A1 receptor antagonism, and significant anti-inflammatory and antimicrobial effects. Furthermore, its role as a key intermediate in the synthesis of established drugs like gabapentin underscores its importance in pharmaceutical development. The continued exploration of structure-activity relationships and the synthesis of novel analogs based on this core structure hold considerable promise for the discovery of new and effective therapeutic agents. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their precise mechanisms of action to advance them through the drug development pipeline.

References

- 1. This compound|C8H12O2|CAS 18294-87-6 [benchchem.com]

- 2. 1-Cyclohexene-1-acetic acid | C8H12O2 | CID 86699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 4. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-Cyclohexenylacetic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylacetic acid is a valuable cyclic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its structural motif, featuring a cyclohexene ring attached to an acetic acid moiety, provides a versatile scaffold for the development of novel compounds. Notably, it is a crucial precursor in the synthesis of gabapentin, a widely used anticonvulsant and neuropathic pain medication. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, with a focus on detailed experimental protocols, comparative data, and reaction mechanisms.

Discovery and Historical Perspective

The synthesis of this compound is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in organic chemistry. While pinpointing the exact first synthesis of this specific molecule is challenging from available literature, its preparation is a classic example of the application of well-established synthetic methodologies. The most prominent and historically significant route is the Knoevenagel condensation, a reaction developed by Emil Knoevenagel in the late 19th century. This reaction, involving the condensation of a carbonyl compound with an active methylene compound, provided an efficient means to access α,β-unsaturated systems, which are precursors to this compound.

Subsequent advancements in organic synthesis have introduced alternative pathways, including the Reformatsky and Wittig reactions, offering different strategic approaches to the target molecule. These methods, developed in the late 19th and mid-20th centuries respectively, have expanded the synthetic chemist's toolkit for constructing such structures. The choice of synthetic route often depends on factors such as substrate availability, desired scale, and stereochemical considerations.

Core Synthetic Methodologies

This section details the primary synthetic routes for this compound, presenting a comparative analysis of their key parameters.

Data Presentation: Comparison of Synthetic Routes

| Parameter | Knoevenagel Condensation | Reformatsky Reaction (Proposed) | Wittig Reaction (Proposed) |

| Starting Materials | Cyclohexanone, Cyanoacetic Acid | Cyclohexanone, Ethyl bromoacetate, Zinc | Cyclohexanone, (Triphenylphosphoranylidene)acetic acid ethyl ester |

| Key Reagents/Catalysts | Ammonium acetate or Piperidine | Zinc metal | Triphenylphosphine |

| Intermediate(s) | Cyclohexylidenecyanoacetic acid, 1-Cyclohexenylacetonitrile | Organozinc intermediate, β-hydroxy ester | Phosphonium ylide, Oxaphosphetane |

| Typical Reaction Temperature | Reflux (e.g., in benzene or toluene) | Varies (often gentle heating) | Varies (often room temperature or below) |

| Reported Yield | 76-91% (for the nitrile intermediate)[1] | Moderate to good (estimated) | Good to high (estimated) |

| Key Advantages | Well-established, high yield for the intermediate, readily available starting materials. | Tolerant of a variety of functional groups. | High functional group tolerance, generally mild reaction conditions. |

| Key Disadvantages | Vigorous decarboxylation step requires careful control, potential for side reactions. | Requires activation of zinc, potential for side reactions with the ester. | Stoichiometric amounts of phosphine oxide byproduct are generated. |

Experimental Protocols

Knoevenagel Condensation and Subsequent Hydrolysis